2-Octenal chemical properties and structure
2-Octenal chemical properties and structure
An In-depth Technical Guide to 2-Octenal: Chemical Properties, Structure, and Synthesis
Introduction
2-Octenal, particularly in its (E)-isomer form (trans-2-Octenal), is an α,β-unsaturated aldehyde that is a significant compound in the fields of flavor chemistry, fragrance science, and organic synthesis.[1][2] It is a colorless to pale yellow liquid recognized by its characteristic fatty, green, and slightly citrus-like aroma.[1][3] Found naturally in trace amounts in various plant extracts, essential oils, and cooked foods, it contributes fresh and aldehydic notes to many natural and artificial flavors and fragrances.[1][3][4]
As a medium-chain aldehyde, 2-Octenal possesses a reactive chemical structure with both an aldehyde functional group and a carbon-carbon double bond, making it a versatile intermediate for the synthesis of more complex organic molecules.[2][5] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of 2-Octenal, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identifiers
The most common and stable isomer is (E)-2-Octenal, also known as trans-2-Octenal. The structure consists of an eight-carbon chain with a double bond located between the second and third carbon atoms (C2 and C3) in the trans configuration, and an aldehyde group at the C1 position.[6]
Table 1: Chemical Identifiers for (E)-2-Octenal
| Identifier | Value | Reference |
| IUPAC Name | (E)-oct-2-enal | [7] |
| CAS Number | 2548-87-0 | [6] |
| Molecular Formula | C₈H₁₄O | [8] |
| Molecular Weight | 126.20 g/mol | |
| Synonyms | trans-2-Octenal, (E)-Oct-2-enal, T2 OCTENAL | [6][9] |
| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |
| InChIKey | LVBXEMGDVWVTGY-VOTSOKGWSA-N | [6] |
| SMILES | CCCCCC=CC=O | [10] |
Physicochemical Properties
2-Octenal is a volatile compound with properties characteristic of unsaturated aldehydes. It is air and light-sensitive.[9] It is generally insoluble or poorly miscible in water but soluble in organic solvents like alcohol, chloroform, and fixed oils.[9][11]
Table 2: Physicochemical Data for (E)-2-Octenal
| Property | Value | Conditions | Reference |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][3] |
| Odor | Fatty, green, cucumber, citrus, herbal | - | [1][9] |
| Boiling Point | 84-86 °C | at 19 mmHg | |
| Density | 0.846 g/mL | at 25 °C | |
| Refractive Index | 1.449 - 1.455 | at 20 °C | [4][7] |
| Flash Point | 150 - 155 °F (65.6 - 68.3 °C) | TCC | [4][9] |
| Vapor Density | >1 | (vs air) | [11] |
| Water Solubility | Not miscible or difficult to mix | - | [9][11] |
| LogP | 2.64 | - | [9] |
Reactivity and Synthesis
The chemical reactivity of 2-Octenal is dominated by its two functional groups: the aldehyde and the α,β-unsaturated system. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[2] The conjugated double bond allows it to undergo nucleophilic addition reactions, such as the Michael addition.[2]
Experimental Protocol: Synthesis of (E)-2-Octenal
A documented method for synthesizing (E)-2-Octenal involves the copper-catalyzed aerobic oxidation of a corresponding enol derivative.[2]
Materials and Equipment:
-
Enol derivative (1.0 mmol)
-
CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol)
-
Di-tert-butyl ethylenediamine (B42938) (11.0 µL, 0.05 mmol)
-
4-Dimethylaminopyridine (DMAP) (24.4 mg, 0.20 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 4 mL)
-
4Å molecular sieves (100 mg)
-
Schlenk tube
-
Nitrogen and Oxygen gas supplies
-
Magnetic stirrer
-
Standard glassware for extraction and concentration
Procedure:
-
In a nitrogen-filled glove box, add the enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 equiv), di-tert-butyl ethylenediamine (0.05 equiv), and DMAP (0.20 equiv) to a Schlenk tube containing 4 mL of dichloromethane.[2]
-
Add 100 mg of 4Å molecular sieves to the mixture.[2]
-
Seal the Schlenk tube and remove it from the glove box.[2]
-
Replace the nitrogen atmosphere in the tube with oxygen at a constant pressure of 1 atmosphere.[2]
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[2]
-
Upon completion, quench the reaction by adding 15 mL of a 10% NaHSO₄ aqueous solution.[2]
-
Extract the product with dichloromethane (3 x 10 mL).[2]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the target (E)-2-Octenal.[2]
Caption: Synthesis workflow for (E)-2-Octenal via copper-catalyzed oxidation.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Octenal. The NIST Chemistry WebBook and other databases provide reference spectra for this compound.[6][12]
Table 3: Spectroscopic Data References for (E)-2-Octenal
| Technique | Database/Reference | Key Information |
| ¹H NMR | ChemicalBook | Provides a reference spectrum for proton nuclear magnetic resonance.[13] |
| Mass Spectrometry (EI) | NIST Chemistry WebBook | Shows the electron ionization mass spectrum, a key tool for structural elucidation.[12] |
| FTIR / Raman | SpectraBase | Offers various vibrational spectroscopy data including FTIR and Raman spectra.[14] |
Applications and Biological Relevance
2-Octenal is a widely used compound with applications spanning multiple industries.
-
Flavors and Fragrances: It is a valuable ingredient for creating citrus, nut, and vegetable flavor profiles in foods and beverages.[1] In perfumery, it imparts fresh, green, and aldehydic top notes.[1]
-
Chemical Intermediate: Its reactivity makes it a useful starting material for the synthesis of other aroma chemicals, resins, and specialty aldehydes.[1][2]
-
Biological Activity: Research has shown that trans-2-Octenal, as a fungal volatile organic compound, can cause locomotory defects in Drosophila melanogaster. This effect is linked to changes in dopaminergic neurons, highlighting its potential neurotoxic properties. It has also been studied for its potential as an anti-inflammatory and antimicrobial agent.[5]
Caption: Neurotoxic effect of trans-2-Octenal on Drosophila melanogaster.
Safety and Handling
2-Octenal is classified as a combustible liquid and can be an irritant to the skin, eyes, and respiratory system.[11][15][16]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation of vapors.[16] Wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. It is sensitive to air and light and should be protected from heat and ignition sources.[9][16]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[15]
This technical guide provides a foundational understanding of 2-Octenal for scientific and research applications. Its unique combination of sensory properties and chemical reactivity ensures its continued importance in both industrial and academic settings.
References
- 1. Trans-2-octenal | 2548-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Octenal, (E)- [webbook.nist.gov]
- 7. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]
- 10. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-2-Octenal [chembk.com]
- 12. 2-Octenal, (E)- [webbook.nist.gov]
- 13. (E)-2-Octenal(2548-87-0) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. aurochemicals.com [aurochemicals.com]
- 16. chemicalbull.com [chemicalbull.com]
